2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide
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Overview
Description
“2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the indole moiety, and the final acetamide linkage. Typical synthetic routes may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Synthesis of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step may involve coupling the thiazolidinone and indole intermediates through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HNO3 for nitration, Br2 for bromination
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Indole Derivatives: Widely studied for their anticancer and neuroprotective activities.
Acetamides: Commonly used in pharmaceuticals for their analgesic and antipyretic properties.
Uniqueness
The uniqueness of “2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide” lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H27N3O5S2 |
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Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O5S2/c1-18-8-11-20(12-9-18)31-25(34)17-33-22-7-5-4-6-21(22)26(28(33)35)27-29(36)32(30(39)40-27)15-14-19-10-13-23(37-2)24(16-19)38-3/h4-13,16H,14-15,17H2,1-3H3,(H,31,34)/b27-26- |
InChI Key |
SAINAZIVMDMZBH-RQZHXJHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O |
Origin of Product |
United States |
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